molecular formula C26H20F2N2O4 B2451524 2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide CAS No. 866345-32-6

2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide

Cat. No.: B2451524
CAS No.: 866345-32-6
M. Wt: 462.453
InChI Key: CMLXSSNQGMWCQK-UHFFFAOYSA-N
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Description

2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C26H20F2N2O4 and its molecular weight is 462.453. The purity is usually 95%.
BenchChem offers high-quality 2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20F2N2O4/c1-2-34-20-10-3-16(4-11-20)25(32)22-14-30(23-12-7-18(28)13-21(23)26(22)33)15-24(31)29-19-8-5-17(27)6-9-19/h3-14H,2,15H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMLXSSNQGMWCQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide represents a novel class of quinoline derivatives with potential therapeutic applications. Its structure suggests a multifaceted mechanism of action, which may include antitumor and antibacterial properties. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H21F2N3O3C_{21}H_{21}F_{2}N_{3}O_{3}, with a molecular weight of approximately 394.41 g/mol. The compound features a quinoline core substituted with ethoxy and fluorophenyl groups, which may enhance its biological activity.

Property Value
Molecular FormulaC21H21F2N3O3
Molecular Weight394.41 g/mol
IUPAC Name2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide
Canonical SMILESCCOC(=O)C1=CC(=C(C=C1)F)N(C(=O)C2=CC=C(C=C2)F)C(=O)N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer cell proliferation and survival. Preliminary studies suggest that it may inhibit key enzymes in cancer metabolism and induce apoptosis in malignant cells.

Antitumor Activity

Research has indicated that compounds similar to this quinoline derivative exhibit significant antitumor effects. For instance, related compounds have shown efficacy against various cancer cell lines, including:

  • Breast cancer (MX-1 model)
  • Lung cancer (LX-1 model)
  • Colon cancer (DLD-2 model)

In vivo studies demonstrated that doses ranging from 20 to 40 mg/kg significantly inhibited tumor growth by over 90% when administered intraperitoneally for nine days .

Case Studies

Several case studies have been conducted to evaluate the biological activity of quinoline derivatives:

  • Study on Anticancer Efficacy :
    • A study involving a related compound (NSC 368390) showed an increase in life span in L1210 leukemia models by over 80%. The study emphasized the importance of treatment schedules for maximizing therapeutic effects .
  • Molecular Docking Studies :
    • Molecular docking simulations have been employed to predict the binding affinity of this compound to various targets, including caspase enzymes involved in apoptosis pathways. These studies suggest that the compound may modulate caspase activity, potentially leading to enhanced apoptosis in cancer cells .

Pharmacological Profile

The pharmacological profile of this compound includes:

  • Anticancer Properties : Demonstrated through inhibition of tumor growth in xenograft models.
  • Antibacterial Activity : Related quinoline derivatives are known for their antibacterial properties, which may extend to this compound.

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